Cas no 362502-79-2 (1-[2-(1H-Indol-3-yl)-ethyl]-3-(4-methoxy-phenyl)-thiourea)

1-[2-(1H-Indol-3-yl)-ethyl]-3-(4-methoxy-phenyl)-thiourea structure
362502-79-2 structure
商品名:1-[2-(1H-Indol-3-yl)-ethyl]-3-(4-methoxy-phenyl)-thiourea
CAS番号:362502-79-2
MF:C18H19N3OS
メガワット:325.428
MDL:MFCD00955366
CID:3088355
PubChem ID:713457

1-[2-(1H-Indol-3-yl)-ethyl]-3-(4-methoxy-phenyl)-thiourea 化学的及び物理的性質

名前と識別子

    • 1-[2-(1H-Indol-3-yl)-ethyl]-3-(4-methoxy-phenyl)-thiourea
    • HY-W278232
    • CS-0323354
    • 3-[2-(1H-indol-3-yl)ethyl]-1-(4-methoxyphenyl)thiourea
    • SMR000269033
    • HMS2573N08
    • Opera_ID_987
    • DA-58902
    • CHEMBL1573446
    • 362502-79-2
    • STK395595
    • Oprea1_641582
    • 1-(2-(1H-indol-3-yl)ethyl)-3-(4-methoxyphenyl)thiourea
    • Z45830916
    • Urease-IN-6
    • MFCD00955366
    • N-[2-(1H-indol-3-yl)ethyl]-N'-(4-methoxyphenyl)thiourea
    • 1-[2-(1H-indol-3-yl)ethyl]-3-(4-methoxyphenyl)thiourea
    • AK-968/41018769
    • SR-01000465059-1
    • MS-7616
    • MLS000681255
    • ((2-INDOL-3-YLETHYL)AMINO)((4-METHOXYPHENYL)AMINO)METHANE-1-THIONE
    • AKOS001137552
    • SR-01000465059
    • MDL: MFCD00955366
    • インチ: InChI=1S/C18H19N3OS/c1-22-15-8-6-14(7-9-15)21-18(23)19-11-10-13-12-20-17-5-3-2-4-16(13)17/h2-9,12,20H,10-11H2,1H3,(H2,19,21,23)
    • InChIKey: USHGHTOQCIQMRQ-UHFFFAOYSA-N

計算された属性

  • せいみつぶんしりょう: 325.12488341Da
  • どういたいしつりょう: 325.12488341Da
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 2
  • 重原子数: 23
  • 回転可能化学結合数: 5
  • 複雑さ: 384
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.8
  • トポロジー分子極性表面積: 81.2Ų

1-[2-(1H-Indol-3-yl)-ethyl]-3-(4-methoxy-phenyl)-thiourea 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
abcr
AB162678-10 g
((2-Indol-3-ylethyl)amino)((4-methoxyphenyl)amino)methane-1-thione
362502-79-2
10g
€567.50 2022-03-05
abcr
AB162678-1g
((2-Indol-3-ylethyl)amino)((4-methoxyphenyl)amino)methane-1-thione; .
362502-79-2
1g
€211.30 2024-04-17
abcr
AB162678-5g
((2-Indol-3-ylethyl)amino)((4-methoxyphenyl)amino)methane-1-thione; .
362502-79-2
5g
€377.50 2024-04-17
abcr
AB162678-10g
((2-Indol-3-ylethyl)amino)((4-methoxyphenyl)amino)methane-1-thione; .
362502-79-2
10g
€482.50 2024-04-17
Ambeed
A961667-1g
3-[2-(1H-Indol-3-yl)ethyl]-1-(4-methoxyphenyl)thiourea
362502-79-2 90%
1g
$348.0 2024-04-19
1PlusChem
1P00IXST-1mg
3-[2-(1H-indol-3-yl)ethyl]-1-(4-methoxyphenyl)thiourea
362502-79-2
1mg
$80.00 2024-05-04
A2B Chem LLC
AI82813-10mg
3-[2-(1H-indol-3-yl)ethyl]-1-(4-methoxyphenyl)thiourea
362502-79-2 >90%
10mg
$240.00 2024-04-20
A2B Chem LLC
AI82813-1mg
3-[2-(1H-indol-3-yl)ethyl]-1-(4-methoxyphenyl)thiourea
362502-79-2
1mg
$75.00 2024-04-20
A2B Chem LLC
AI82813-5mg
3-[2-(1H-indol-3-yl)ethyl]-1-(4-methoxyphenyl)thiourea
362502-79-2 >90%
5mg
$214.00 2024-04-20
abcr
AB162678-5 g
((2-Indol-3-ylethyl)amino)((4-methoxyphenyl)amino)methane-1-thione
362502-79-2
5g
€448.10 2022-03-05

1-[2-(1H-Indol-3-yl)-ethyl]-3-(4-methoxy-phenyl)-thiourea 関連文献

1-[2-(1H-Indol-3-yl)-ethyl]-3-(4-methoxy-phenyl)-thioureaに関する追加情報

Professional Introduction to 1-[2-(1H-Indol-3-yl)-ethyl]-3-(4-methoxy-phenyl)-thiourea (CAS No. 362502-79-2)

1-[2-(1H-Indol-3-yl)-ethyl]-3-(4-methoxy-phenyl)-thiourea, with the CAS number 362502-79-2, is a significant compound in the field of chemical and biomedical research. This compound has garnered attention due to its unique structural properties and potential applications in pharmaceutical development. The molecular structure of this thiourea derivative features a combination of an indole ring and a methoxy-substituted phenyl group, which contributes to its distinct chemical behavior and reactivity.

The indole moiety, specifically the 1H-indol-3-yl part of the molecule, is well-known for its presence in various bioactive natural products and pharmaceuticals. Indole derivatives have been extensively studied for their roles in modulating biological pathways, particularly in the context of neurological and immunological functions. The incorporation of this moiety into the thiourea framework suggests potential interactions with biological targets that could be exploited for therapeutic purposes.

The presence of the 4-methoxy-phenyl group further enhances the compound's complexity and functionality. Methoxy-substituted aromatic compounds are frequently employed in medicinal chemistry due to their ability to influence electronic properties and metabolic stability. In this context, the methoxy group in 1-[2-(1H-indol-3-yl)-ethyl]-3-(4-methoxy-phenyl)-thiourea may play a crucial role in determining its pharmacokinetic profile and interaction with biological receptors.

Recent advancements in computational chemistry have enabled more accurate predictions of the biological activity of such compounds. Studies have shown that thiourea derivatives can act as potent inhibitors of various enzymes and receptors, making them valuable candidates for drug discovery. The specific arrangement of atoms in 1-[2-(1H-indol-3-yl)-ethyl]-3-(4-methoxy-phenyl)-thiourea may contribute to its ability to bind effectively to target proteins, thereby modulating cellular processes.

In vitro studies have begun to explore the potential applications of this compound in treating inflammatory and neurodegenerative diseases. The indole and phenyl groups are known to interact with a variety of biological targets, including cytokine receptors and neurotransmitter receptors. Preliminary research suggests that 1-[2-(1H-indol-3-yl)-ethyl]-3-(4-methoxy-phenyl)-thiourea may exhibit anti-inflammatory properties by inhibiting key signaling pathways involved in inflammation.

The synthesis of this compound involves multi-step organic reactions, requiring careful optimization to achieve high yields and purity. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions, have been employed to construct the complex molecular framework efficiently. The use of these modern techniques ensures that the final product meets the stringent requirements for further biological evaluation.

The pharmacological profile of 1-[2-(1H-indol-3-yl)-ethyl]-3-(4-methoxy-phenyl)-thiourea is still under investigation, but early findings are promising. Researchers are particularly interested in its potential as a lead compound for developing novel therapeutics targeting chronic diseases. The unique combination of structural features makes it a versatile scaffold for further derivatization, allowing for the exploration of new analogs with enhanced biological activity.

The compound's solubility and stability are also critical factors to consider in its development as a potential drug candidate. Studies have been conducted to assess its solubility in common solvents used in pharmaceutical formulations, as well as its stability under various storage conditions. These parameters are essential for determining its feasibility for clinical translation.

The role of computational modeling in predicting the behavior of such compounds cannot be overstated. Molecular docking studies have been used to simulate interactions between 1-[2-(1H-indol-3-yl)-ethyl]-3-(4-methoxy-phenyl)-thiourea and potential biological targets, providing insights into its mechanism of action. These simulations help researchers design experiments more efficiently and prioritize compounds for further testing.

Future research directions include exploring the compound's interactions with specific enzymes and receptors involved in disease pathways. Additionally, studies on its metabolic fate will be crucial for understanding how it is processed within the body. This information will be vital for optimizing dosages and minimizing potential side effects.

The development of new pharmaceuticals is a complex process that requires interdisciplinary collaboration between chemists, biologists, and pharmacologists. Compounds like 1-[2-(1H-indol-3-yl)-ethyl]-3-(4-methoxy-phenyl)-thiourea represent promising leads that could eventually lead to new treatments for various diseases. The ongoing research into this compound highlights the importance of continued investment in fundamental scientific exploration.

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Amadis Chemical Company Limited
(CAS:362502-79-2)1-[2-(1H-Indol-3-yl)-ethyl]-3-(4-methoxy-phenyl)-thiourea
A1159711
清らかである:99%
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